Superoxide Anion Inhibition: Quantified Potency Ranking Among 17 Cnidium Coumarins
In a head-to-head comparison of 17 coumarins isolated from Cnidium monnieri, 3'-O-methylmurraol demonstrated an IC50 of 6.24 ± 0.50 µg/mL against superoxide anion generation in fMLP/CB-stimulated human neutrophils [1]. This places its potency in the mid-range of the tested compounds, being 2.2-fold less potent than its close structural analog murraol (IC50 2.83 ± 0.46 µg/mL), yet 1.2-fold more potent than meranzin hydrate (IC50 7.31 ± 1.62 µg/mL) [1]. Crucially, its activity is over 1000-fold lower than the most potent compound in the class, osthol (IC50 0.005 ± 0.0002 µg/mL) [1].
| Evidence Dimension | Inhibition of fMLP/CB-induced superoxide anion generation in human neutrophils |
|---|---|
| Target Compound Data | IC50 = 6.24 ± 0.50 µg/mL |
| Comparator Or Baseline | Murraol (IC50 = 2.83 ± 0.46 µg/mL); Meranzin hydrate (IC50 = 7.31 ± 1.62 µg/mL); Osthol (IC50 = 0.005 ± 0.0002 µg/mL) |
| Quantified Difference | 2.2-fold less potent than murraol; 1.2-fold more potent than meranzin hydrate; 1248-fold less potent than osthol |
| Conditions | Human neutrophils stimulated with formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (fMLP/CB). Results presented as average ± SEM (n=4). |
Why This Matters
This quantitative potency ranking allows researchers to select a coumarin with a specific level of anti-inflammatory activity, avoiding the experimental noise caused by using overly potent or weak analogs.
- [1] Lee, T. H., Chen, Y. C., Hwang, T. L., Shu, C. W., Sung, P. J., Lim, Y. P., Kuo, W. L., & Chen, J. J. (2014). New coumarins and anti-inflammatory constituents from the fruits of Cnidium monnieri. International Journal of Molecular Sciences, 15(6), 9566–9578. View Source
